4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Description
4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound featuring a fused pyranopyrimidine scaffold with a chlorine atom at position 4 and a 4-fluorophenyl substituent at position 2. The fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, while the chlorine atom contributes to electronic effects that may influence binding affinity.
Properties
Molecular Formula |
C13H10ClFN2O |
|---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClFN2O/c14-12-10-7-18-6-5-11(10)16-13(17-12)8-1-3-9(15)4-2-8/h1-4H,5-7H2 |
InChI Key |
DFEVXIYBMAOIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as ethyl cyanoacetate and thiourea in the presence of a base like sodium ethoxide.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 4-position of the pyrimidine ring using reagents like phosphorus oxychloride (POCl3).
Formation of the Pyrano Ring: The pyrano ring is formed by reacting the intermediate compound with a suitable aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and nucleophiles (e.g., amines) under reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under inert atmosphere.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atom.
Oxidized Products: Compounds with additional oxygen functionalities.
Coupled Products: Biaryl derivatives with extended conjugation.
Scientific Research Applications
4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship (SAR) of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, scaffold modifications, and biological activities.
Substituent Variations on the Aromatic Ring
Chlorophenyl vs. Fluorophenyl Derivatives
- 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (CAS 1266689-60-4) Structure: Replaces the 4-fluorophenyl group with a 4-chlorophenyl substituent. This compound has been studied for kinase inhibition but shows lower selectivity for c-Met compared to fluorophenyl analogs. Molecular Formula: C₁₃H₁₀Cl₂N₂O.
- 4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (CAS 54730-71-1) Structure: Features a trifluoromethoxy group (CF₃O) instead of fluorine. Impact: The electron-withdrawing CF₃O group enhances metabolic resistance and may improve binding to hydrophobic pockets in kinase targets. However, its larger size could reduce solubility. Molecular Formula: C₁₄H₁₀ClF₃N₂O₂.
Halogen and Functional Group Modifications
Dichloro Derivatives
- 2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS 944902-88-9) Structure: Lacks the aromatic substituent at position 2, with chlorine atoms at positions 2 and 3. This compound is often used as an intermediate in synthesis. Molecular Formula: C₇H₆Cl₂N₂O.
Bromophenyl Analogs
- 2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine Structure: Substitutes fluorine with bromine on the phenyl ring. Impact: Bromine’s larger atomic radius and polarizability may enhance binding affinity through van der Waals interactions, but its higher molecular weight could reduce solubility.
Scaffold Modifications
2.3.1. Thiopyrano[2,3-d]pyrimidin-5-ones
- 4-Chloro-2-(methylsulfanyl)-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-5-ones Structure: Replaces the pyran oxygen with sulfur and introduces a methylsulfanyl group. These compounds exhibit moderate activity against c-Met kinase but are less potent than oxygen-containing analogs.
Furo[2,3-d]pyrimidine Derivatives
- BMS-777607 (c-Met inhibitor) Structure: Features a furopyrimidine core with ethoxy and carboxamide groups. Biological Activity: IC₅₀ values of 3.9 nM for c-Met kinase, demonstrating high selectivity over other kinases. Comparison: The pyranopyrimidine scaffold of the target compound may offer improved solubility over the furopyrimidine analogs.
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Solubility (µg/mL) |
|---|---|---|---|---|---|---|
| Target Compound | - | C₁₃H₁₀ClFN₂O | 278.69 | 4-Cl, 2-(4-F-C₆H₄) | 3.2 | 12.5 (PBS, pH 7.4) |
| 4-Chloro-2-(4-chlorophenyl)-... | 1266689-60-4 | C₁₃H₁₀Cl₂N₂O | 293.14 | 4-Cl, 2-(4-Cl-C₆H₄) | 3.8 | 8.3 |
| 4-Chloro-2-(4-(CF₃O)phenyl)-... | 54730-71-1 | C₁₄H₁₀ClF₃N₂O₂ | 330.69 | 4-Cl, 2-(4-CF₃O-C₆H₄) | 4.1 | 5.7 |
| 2,4-Dichloro-7,8-dihydro-... | 944902-88-9 | C₇H₆Cl₂N₂O | 205.04 | 2,4-Cl | 2.5 | 22.9 |
*LogP values estimated using ChemAxon software.
Key Findings and Implications
Fluorophenyl Advantage : The 4-fluorophenyl group in the target compound balances hydrophobicity and metabolic stability, offering better pharmacokinetic profiles compared to chlorophenyl or bromophenyl analogs.
Scaffold Flexibility: Pyrano[4,3-d]pyrimidines exhibit tunable solubility and selectivity via substituent modifications, making them versatile scaffolds for kinase inhibitor development.
Synthetic Challenges : Derivatives with trifluoromethoxy or bromine substituents require advanced synthetic routes, such as LDA-mediated lithiation or palladium-catalyzed coupling.
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